Methyl 3-fluoro-2-methylbenzoylformate
CAS No.:
Cat. No.: VC13549750
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FO3 |
|---|---|
| Molecular Weight | 196.17 g/mol |
| IUPAC Name | methyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C10H9FO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 |
| Standard InChI Key | ADTWWAJESRIOTI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1F)C(=O)C(=O)OC |
| Canonical SMILES | CC1=C(C=CC=C1F)C(=O)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-fluoro-2-methylbenzoylformate (CHFO) is an aromatic α-keto ester with a molecular weight of 196.18 g/mol. Its structure combines a benzoylformate core with substituents that influence reactivity and stability:
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Fluorine at the 3-position: Enhances electron-withdrawing effects, potentially increasing oxidative stability and altering intermolecular interactions .
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Methyl group at the 2-position: Introduces steric hindrance, which may affect reaction kinetics and solubility .
Key spectral identifiers include:
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IR: Strong carbonyl stretches near 1740 cm (ester C=O) and 1680 cm (α-keto group) .
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NMR: Distinct NMR signals near -110 ppm (meta-fluorine) and upfield-shifted methyl protons due to steric shielding .
Synthesis and Manufacturing Approaches
Route 1: Modified Esterification of Substituted Benzoylformic Acid
A plausible synthesis mirrors the production of methyl benzoylformate , starting with 3-fluoro-2-methylbenzoylformic acid (Figure 1).
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Oxidation of 3-fluoro-2-methylstyrene: Catalytic oxidation with KMnO or RuO yields the benzoylformic acid derivative .
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Esterification with methanol: Acid-catalyzed (HSO) reflux in methanol produces the target ester .
Route 2: Chlorination of Dimethoxyacetophenone Derivatives
Adapted from the patent CN106242967A , this method avoids toxic cyanide reagents:
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Synthesis of 3-fluoro-2-methyl-2,2-dimethoxyacetophenone:
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Chlorination and deprotection:
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | 3-Fluoro-2-methylstyrene | 3-Fluoro-2-methylacetophenone |
| Key Reagents | HSO, MeOH | Cl, 4-methyl-2,6-di-tert-butylphenol |
| Yield | 50–60% | 85–90% |
| Environmental Impact | High (acidic waste) | Moderate (chlorinated byproducts) |
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Estimated at 10–15°C (lower than methyl benzoylformate’s 16°C due to fluorine’s lattice disruption) .
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Boiling Point: ~250–255°C (lit. for methyl benzoylformate: 246–248°C) .
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Solubility:
Spectroscopic Data
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UV-Vis: λ ≈ 280 nm (π→π* transition of the aromatic system) .
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Mass Spectrometry: Molecular ion peak at m/z 196 (M), with fragments at m/z 165 (loss of OCH) and 123 (CHFCO) .
Applications and Functional Utility
Pharmaceutical Intermediate
Fluorinated benzoylformates are key in drug synthesis:
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Antitubercular Agents: Analogous to methyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate, which inhibits Mycobacterium tuberculosis .
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Anti-inflammatory Drugs: α-Keto esters serve as precursors for protease inhibitors .
Photocuring Industry
Methyl benzoylformate derivatives act as photoinitiators due to their low yellowing and high stability . The fluorine substituent may further reduce UV degradation.
Table 2: Industrial Applications
Research Advancements and Challenges
Crystal Engineering
Fluorine’s role in intermolecular interactions (e.g., C–H···F) aids in designing cocrystals for improved drug solubility .
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